2-Propenethioamide, 3-(dimethylamino)-
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Overview
Description
3-(Dimethylamino)prop-2-enethioamide is an organic compound with the molecular formula C6H12N2S. It is a thioamide derivative and is known for its applications in organic synthesis, particularly in the formation of functionalized azines. This compound is characterized by the presence of a dimethylamino group and a thioamide group attached to a prop-2-ene backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Dimethylamino)prop-2-enethioamide can be achieved through the reaction of cyclohexylidenecyanothioacetamide with N,N-dimethylformamide dimethyl acetal. The reaction conditions play a crucial role in determining the final product. When the starting reagents are refluxed without a solvent, 3-(methylsulfanyl)-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile is formed. refluxing in benzene for 8 hours leads to the formation of 2-cyano-3-(dimethylamino)prop-2-enethioamide .
Industrial Production Methods: Industrial production methods for 3-(Dimethylamino)prop-2-enethioamide typically involve large-scale synthesis using similar reaction conditions as described above. The choice of solvent and reaction time are optimized to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions: 3-(Dimethylamino)prop-2-enethioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioamide group to an amine.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides or alkoxides can be used under basic conditions.
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(Dimethylamino)prop-2-enethioamide has several applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of functionalized azines and other heterocyclic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and intermediates for various industrial applications.
Mechanism of Action
The mechanism of action of 3-(Dimethylamino)prop-2-enethioamide involves its interaction with molecular targets through its functional groups. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the thioamide group can act as a nucleophile in various reactions. These interactions facilitate the compound’s role in organic synthesis and its potential biological activities.
Comparison with Similar Compounds
- 3-(Methylsulfanyl)-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile
- 3-Aryl-2-cyanoprop-2-enethioamides
Comparison: 3-(Dimethylamino)prop-2-enethioamide is unique due to its specific functional groups, which provide distinct reactivity and applications.
Properties
Molecular Formula |
C5H10N2S |
---|---|
Molecular Weight |
130.21 g/mol |
IUPAC Name |
3-(dimethylamino)prop-2-enethioamide |
InChI |
InChI=1S/C5H10N2S/c1-7(2)4-3-5(6)8/h3-4H,1-2H3,(H2,6,8) |
InChI Key |
CITZWTNUFMSYPZ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C=CC(=S)N |
Origin of Product |
United States |
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